molecular formula C5H8O2S B14736237 Thietan-3-yl acetate CAS No. 5905-55-5

Thietan-3-yl acetate

Cat. No.: B14736237
CAS No.: 5905-55-5
M. Wt: 132.18 g/mol
InChI Key: DFAXRLAGJYTAPU-UHFFFAOYSA-N
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Description

Thietan-3-yl acetate is a sulfur-containing heterocyclic compound featuring a four-membered thietane ring (C₃H₆S) with an acetate group (-OAc) at the 3-position. This compound is of significant interest in medicinal chemistry due to its structural uniqueness, which combines the strained thietane ring with a reactive ester moiety. Synthesis methods often involve nucleophilic substitution or cyclization reactions, such as the reaction of thietane-containing uracil derivatives with chloroacetone in acetone under basic conditions .

Properties

IUPAC Name

thietan-3-yl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-4(6)7-5-2-8-3-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAXRLAGJYTAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304006
Record name thietan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5905-55-5
Record name NSC163873
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name thietan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietan-3-yl acetate can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic thioetherification due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Mechanism of Action

The mechanism of action of thietan-3-yl acetate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity : The strained thietane ring in this compound facilitates nucleophilic substitution reactions, enabling modular derivatization for drug optimization .
  • Pharmacological Edge : Compared to linear esters like isoamyl acetate, Thietan-3-yl derivatives exhibit enhanced bioactivity due to sulfur’s electron-withdrawing effects and ring strain .
  • Stability Challenges : this compound’s four-membered ring is less stable than five-membered analogues (e.g., tetrahydrofuran derivatives), necessitating formulation adjustments for in vivo use .

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